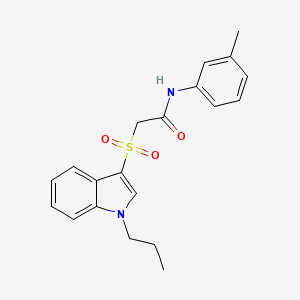

2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-11-22-13-19(17-9-4-5-10-18(17)22)26(24,25)14-20(23)21-16-8-6-7-15(2)12-16/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGMBRTUCVMCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Acetamide Formation: The sulfonylated indole is then reacted with an acetamide derivative, such as m-tolylacetamide, under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole or acetamide moieties.

Reduction: Reduced forms of the sulfonyl group or the indole ring.

Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide typically involves the reaction of indole derivatives with sulfonyl chlorides followed by acetamide formation. Characterization of the compound can be performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and purity.

- Mass Spectrometry : Confirms molecular weight and structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The compound's indole moiety is known for its effectiveness against various bacterial strains. Studies have shown that derivatives of indole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 µg/mL |

| Escherichia coli | < 50 µg/mL |

Anticancer Activity

Indole derivatives are also investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro studies have demonstrated that this compound can significantly reduce viability in various cancer cell lines.

Case Study:

A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, suggesting strong anticancer potential.

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function.

| Enzyme | Inhibition Assay IC50 |

|---|---|

| Acetylcholinesterase | < 5 µM |

Mechanism of Action

The mechanism of action of 2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and indole moieties are known to participate in various biochemical interactions, which could be leveraged for therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs. Non-sulfonyl Derivatives: The target compound’s sulfonyl group likely increases polarity and hydrogen-bonding capacity compared to non-sulfonyl analogs like compound (1) . This may enhance receptor binding but reduce membrane permeability.

- N-Substituent Effects : The m-tolyl group (meta-methylphenyl) in the target compound introduces steric and electronic effects distinct from phenyl or chiral phenylethyl groups (e.g., ). The methyl group may improve metabolic stability relative to unsubstituted phenyl analogs.

Key Observations :

- The target compound’s propyl chain and m-tolyl group would produce distinct NMR signals, such as upfield shifts for aliphatic protons (propyl: δ 0.8–1.6 ppm) and aromatic protons (m-tolyl methyl: δ 2.3–2.5 ppm).

- Sulfonyl-containing analogs (e.g., ) show characteristic downfield shifts for sulfonyl-adjacent protons, consistent with electron-withdrawing effects.

Biological Activity

2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide is a sulfonyl-indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by an indole core linked to a sulfonamide and an acetamide group. Its synthesis typically involves:

- Formation of the Indole Core : Using Fischer indole synthesis.

- Sulfonylation : Reaction with sulfonyl chloride in the presence of a base.

- Acetamide Formation : Reaction with m-tolylacetamide.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its efficacy:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism of action appears to involve inhibition of protein synthesis pathways and disruption of nucleic acid production, which are critical for bacterial growth and replication .

Antiviral Properties

Recent studies have also explored the antiviral potential of similar indole derivatives, indicating that modifications can lead to significant inhibition of viral replication, particularly in HIV-1 strains. The compounds were found to inhibit the transcriptional activity necessary for viral replication without affecting cellular viability .

The proposed mechanism by which this compound exerts its biological effects includes:

- Interaction with Enzymatic Targets : The sulfonamide moiety may interact with specific enzymes or receptors, modulating their activity.

- Inhibition of Biofilm Formation : Similar compounds have shown efficacy against biofilm-forming bacteria, which are often resistant to conventional treatments .

Case Studies

In a comparative study assessing various indole derivatives, this compound was noted for its superior antibacterial activity compared to traditional antibiotics like ciprofloxacin. The compound demonstrated a robust ability to inhibit biofilm formation in Staphylococcus aureus, indicating its potential utility in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.